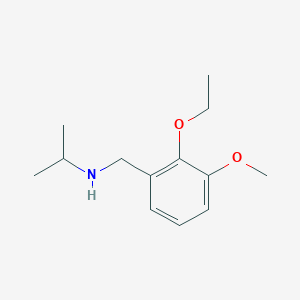![molecular formula C18H20ClN5OS B262722 ({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B262722.png)
({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound ({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE is a complex organic molecule that features a combination of aromatic rings, a tetrazole moiety, and a sulfanyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE typically involves multiple steps, starting with the preparation of the core aromatic structure. The key steps include:
Formation of the 4-chlorophenylmethoxy group: This can be achieved through the reaction of 4-chlorophenol with a suitable methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the tetrazole moiety: The tetrazole ring can be introduced via a click chemistry approach, where an azide reacts with an alkyne in the presence of a copper catalyst.
Formation of the sulfanyl ethyl group: This step involves the reaction of an appropriate thiol with an ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting or activating its function. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used as a precursor for the synthesis of other organic compounds by the alkylation reaction.
Indole derivatives: These compounds are significant in natural products and drugs, showing various biologically vital properties.
Uniqueness
({3-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE: is unique due to its combination of aromatic rings, a tetrazole moiety, and a sulfanyl ethyl group, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H20ClN5OS |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
N-[[3-[(4-chlorophenyl)methoxy]phenyl]methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine |
InChI |
InChI=1S/C18H20ClN5OS/c1-24-18(21-22-23-24)26-10-9-20-12-15-3-2-4-17(11-15)25-13-14-5-7-16(19)8-6-14/h2-8,11,20H,9-10,12-13H2,1H3 |
InChI Key |
NEUGNQJXOTYOEJ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CN1C(=NN=N1)SCCNCC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate](/img/structure/B262642.png)
![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-1-phenylethanol](/img/structure/B262645.png)
![1-(4-{5-[(Propylamino)methyl]-2-furyl}phenyl)ethanol](/img/structure/B262646.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)

![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)

![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)

![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}butan-1-ol](/img/structure/B262664.png)
